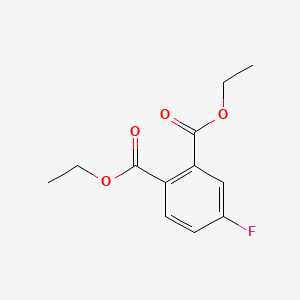

diethyl 4-fluorophthalate

描述

Diethyl 4-fluorophthalate is a fluorinated ester derivative of phthalic acid, structurally characterized by a fluorine substituent at the 4-position of the benzene ring and ethyl ester groups at the 1- and 2-positions. Fluorinated phthalates are of interest due to the fluorine atom’s electronegativity, which influences electronic properties, stability, and biological activity. These compounds are typically utilized in specialized industrial and research applications, including pharmaceuticals, agrochemicals, and polymer additives .

属性

CAS 编号 |

320-96-7 |

|---|---|

分子式 |

C12H13FO4 |

分子量 |

240.23 g/mol |

IUPAC 名称 |

diethyl 4-fluorobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H13FO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |

InChI 键 |

AHUYNJGTOFVLRF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |

规范 SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |

其他CAS编号 |

320-96-7 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Diethyl 4-fluorophthalate can be synthesized through the esterification of 4-fluorophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:

4-Fluorophthalic acid+2EthanolH2SO4Diethyl 4-fluorophthalate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification to completion. The product is then purified through distillation or recrystallization techniques.

化学反应分析

Types of Reactions

Diethyl 4-fluorophthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-fluorophthalic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, the ester groups can be reduced to primary alcohols.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Hydrolysis: 4-Fluorophthalic acid and ethanol.

Reduction: 4-Fluorophthalic alcohol.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学研究应用

Diethyl 4-fluorophthalate is used in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: Studying the effects of fluorinated compounds on biological systems.

Medicine: Potential use in drug development due to its unique chemical properties.

Industry: Used as a plasticizer in the production of flexible plastics and as an intermediate in the synthesis of other chemicals.

作用机制

The mechanism of action of diethyl 4-fluorophthalate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties. The ester groups can undergo hydrolysis, releasing the active phthalic acid derivative, which can then interact with biological targets.

相似化合物的比较

Structural and Physical Properties

The table below compares key physical properties of diethyl 4-fluorophthalate (inferred) with its analogs:

Key Observations :

- The electron-withdrawing nature of fluorine may also stabilize the ester against hydrolysis .

- Ester Group Impact : Replacing methyl (DMFP) with ethyl esters (this compound) increases molecular weight and boiling point due to larger alkyl chains. Ethyl esters generally exhibit lower volatility than methyl esters .

Spectroscopic Characteristics

Spectroscopic data for this compound can be extrapolated from dimethyl analogs and DEP:

- ¹H NMR : The fluorine atom induces deshielding of adjacent aromatic protons, shifting signals downfield. Ethyl ester protons (CH₂CH₃) resonate at δ 1.2–1.4 (triplet) and δ 4.2–4.4 (quartet) .

- ¹³C NMR : The 4-fluoro substituent causes significant upfield shifts for adjacent carbons. Ester carbonyls typically appear at δ 165–170 ppm .

- IR Spectroscopy : Strong C=O stretches near 1720 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。